H-Cit-Bna HBr

Description

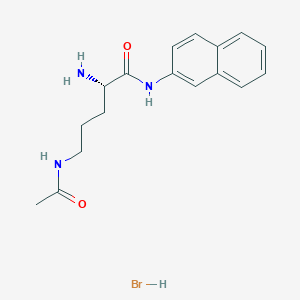

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-5-acetamido-2-amino-N-naphthalen-2-ylpentanamide;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2.BrH/c1-12(21)19-10-4-7-16(18)17(22)20-15-9-8-13-5-2-3-6-14(13)11-15;/h2-3,5-6,8-9,11,16H,4,7,10,18H2,1H3,(H,19,21)(H,20,22);1H/t16-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTYULYZHEFJOFX-NTISSMGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCC(C(=O)NC1=CC2=CC=CC=C2C=C1)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCCC[C@@H](C(=O)NC1=CC2=CC=CC=C2C=C1)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201988-71-8 | |

| Record name | 201988-71-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Chemistry and Methodologies of H Cit Bna Hbr

Retrosynthetic Analysis and Precursor Identification

A retrosynthetic analysis of H-Cit-Bna HBr deconstructs the target molecule into its fundamental precursors. The primary disconnection occurs at the amide bond, yielding L-citrulline and β-naphthylamine as the two key building blocks. youtube.comchemistrydocs.com This approach simplifies the synthetic challenge by identifying the core components that need to be coupled.

The synthesis therefore begins with the selection of appropriate derivatives of these precursors. L-citrulline requires protection of its α-amino group and potentially the ureido group to prevent unwanted side reactions during the amide bond formation. biosyn.comwikipedia.org Similarly, β-naphthylamine serves as the nucleophile that will attack the activated carboxyl group of the protected L-citrulline. The hydrobromide salt form of the final product indicates that the final deprotection step likely involves treatment with hydrogen bromide (HBr). wikipedia.orgscience.gov

Table 1: Key Precursors for this compound Synthesis

| Precursor | Role in Synthesis |

| L-Citrulline | The amino acid backbone of the molecule. |

| β-Naphthylamine | The amine component that forms the amide bond with L-citrulline. |

| Protecting Groups (e.g., Boc, Fmoc) | Temporarily block reactive functional groups to ensure selective bond formation. biosyn.comwikipedia.org |

| Coupling Agents (e.g., DCC, HBTU) | Activate the carboxylic acid of L-citrulline to facilitate amide bond formation. |

| Hydrogen Bromide (HBr) | Used for the final deprotection step and formation of the hydrobromide salt. wikipedia.orgscience.gov |

Solid-Phase Peptide Synthesis (SPPS) Approaches for this compound and its Analogues

Solid-phase peptide synthesis (SPPS) offers a streamlined and efficient method for the synthesis of this compound and its analogs. thermofisher.compeptide.com In this approach, the C-terminal amino acid, in this case, a resin-bound β-naphthylamine derivative, would be anchored to an insoluble polymer support. google.com The synthesis would then proceed by the sequential addition of protected L-citrulline.

The use of either Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups for the α-amino group of citrulline is a critical choice in SPPS. biosyn.comuodiyala.edu.iq The Fmoc strategy is often preferred due to the milder basic conditions required for its removal, which can help preserve the integrity of the final product. peptide.com After the coupling of Fmoc-L-citrulline to the resin-bound β-naphthylamine, the Fmoc group is removed, and the cycle can be repeated if creating a longer peptide analog. Finally, the peptide is cleaved from the resin support, often with a strong acid like trifluoroacetic acid (TFA), which also removes any remaining side-chain protecting groups. thermofisher.com The use of a BHA (benzhydrylamine) resin is particularly suitable for the synthesis of peptide amides like this compound, as cleavage directly yields the C-terminal amide. google.com

The synthesis of analogs for structure-activity relationship (SAR) studies can be readily achieved using SPPS by incorporating different amino acid derivatives in place of L-citrulline or by using different substituted naphthylamines. nih.gov This allows for the rapid generation of a library of related compounds to probe the impact of structural modifications.

Solution-Phase Synthesis Strategies for this compound

While SPPS is highly efficient, solution-phase synthesis provides a more traditional and sometimes more scalable approach for producing this compound. rsc.org This method involves the reaction of protected L-citrulline and β-naphthylamine in a suitable organic solvent.

The key step is the activation of the carboxylic acid of the protected L-citrulline. This is typically achieved using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU). researchgate.net These reagents react with the carboxylic acid to form a highly reactive intermediate that is then susceptible to nucleophilic attack by the amino group of β-naphthylamine.

Following the coupling reaction, the protecting groups are removed. If a Boc protecting group is used, it is typically removed with a strong acid like TFA or HBr. The use of HBr in the final deprotection step conveniently leads to the formation of the desired hydrobromide salt. wikipedia.orgsigmaaldrich.com Purification of the final product is typically achieved through crystallization or chromatography.

Protecting Group Chemistry in this compound Synthesis

The strategic use of protecting groups is fundamental to the successful synthesis of this compound, preventing non-selective reactions and ensuring the formation of the correct amide bond. wikipedia.orglibretexts.org

The α-amino group of L-citrulline is the primary site requiring protection. The two most common protecting groups employed in peptide synthesis are Boc and Fmoc. biosyn.com

Boc (tert-butyloxycarbonyl): This group is stable under a wide range of conditions but is readily cleaved by strong acids such as trifluoroacetic acid (TFA) or hydrogen bromide (HBr). thermofisher.com

Fmoc (9-fluorenylmethyloxycarbonyl): This group is stable to acidic conditions but is removed by treatment with a mild base, such as piperidine. biosyn.compeptide.com

The ureido group of the citrulline side chain can also be a site for unwanted reactions, although it is generally less reactive than the α-amino group. In many synthetic schemes, the ureido group may be left unprotected, relying on the higher reactivity of the α-amino group for selective reaction. However, for more complex syntheses or to avoid any potential side products, a protecting group for the ureido nitrogen might be considered.

The final deprotection step, particularly when using Boc protection, often involves treatment with HBr in a solvent like acetic acid. sigmaaldrich.com This not only cleaves the Boc group but also protonates the free amine and any other basic sites in the molecule, leading to the formation of the hydrobromide salt.

Stereoselective Synthesis of this compound

Maintaining the stereochemical integrity of the L-citrulline chiral center is paramount during the synthesis of this compound. The biological activity of peptides is highly dependent on their stereochemistry, and any racemization at the α-carbon of the amino acid can lead to a significant loss of function.

The use of standard peptide coupling reagents and protocols is generally designed to minimize racemization. beilstein-journals.org Coupling reagents like HBTU and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are known to suppress racemization by activating the carboxylic acid in a way that avoids the formation of highly reactive and racemization-prone intermediates.

The choice of protecting group can also influence the degree of stereoselectivity. The urethane-based protecting groups like Boc and Fmoc are specifically designed to prevent racemization of the adjacent chiral center during activation and coupling.

Furthermore, the reaction conditions, such as temperature and the choice of base, must be carefully controlled. Lower temperatures are generally favored to reduce the rate of racemization. The use of non-nucleophilic, sterically hindered bases like N,N-diisopropylethylamine (DIPEA) is also common practice to prevent side reactions that could lead to a loss of stereochemical purity. researchgate.net

Optimization of Synthetic Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. nih.govscielo.br This involves a systematic investigation of various reaction parameters, including the choice of solvent, temperature, reaction time, and the stoichiometry of reagents.

Table 2: Parameters for Optimization of this compound Synthesis

| Parameter | Considerations for Optimization |

| Solvent | The solvent should be able to dissolve all reactants and should be inert to the reaction conditions. Common solvents for peptide coupling include dimethylformamide (DMF), dichloromethane (B109758) (DCM), and N-methyl-2-pyrrolidone (NMP). nih.gov |

| Temperature | Lower temperatures are often used to minimize side reactions and racemization. However, some reactions may require heating to proceed at a reasonable rate. |

| Reaction Time | The reaction time should be sufficient to allow for complete conversion of the starting materials. Monitoring the reaction progress by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential. whiterose.ac.uk |

| Coupling Agent | The choice of coupling agent can significantly impact the yield and purity of the product. Different coupling agents have varying levels of reactivity and may be more or less prone to causing side reactions. |

| Base | If a base is required, its strength and steric properties should be considered to avoid unwanted side reactions. |

Modern approaches to reaction optimization may employ techniques like Bayesian optimization, which uses machine learning algorithms to efficiently explore the reaction parameter space and identify the optimal conditions with a minimal number of experiments. nih.govwhiterose.ac.uk Microwave-assisted synthesis is another technique that can sometimes be used to reduce reaction times and improve yields. sacredheart.edu

Derivatization and Analog Synthesis for Structure-Activity Relationship (SAR) Studies

The synthesis of derivatives and analogs of this compound is a key strategy for conducting structure-activity relationship (SAR) studies. nih.govnih.gov These studies aim to understand how modifications to the chemical structure of the molecule affect its biological activity.

By systematically altering different parts of the this compound molecule, researchers can identify the key structural features that are essential for its function. For example, analogs can be synthesized by:

Substituting L-citrulline with other natural or unnatural amino acids: This can probe the importance of the citrulline side chain for activity.

Modifying the β-naphthylamine moiety: Introducing substituents on the naphthalene (B1677914) ring can provide insights into the role of this part of the molecule in binding to its target.

Altering the length of the peptide chain: If this compound is a fragment of a larger peptide, synthesizing longer or shorter analogs can help to define the minimal active sequence.

The synthesis of these analogs can be efficiently carried out using the same solid-phase or solution-phase methods described previously. Combinatorial chemistry approaches, where large libraries of related compounds are synthesized simultaneously, can be particularly powerful for SAR studies. pharmatutor.org The data obtained from the biological evaluation of these analogs can then be used to build a comprehensive understanding of the SAR and to guide the design of more potent and selective compounds.

Systematic Chemical Modifications of the Citrulline Moiety

The citrulline residue offers several sites for chemical modification to probe its interaction with biological targets and to alter its physicochemical properties. The urea (B33335) group is a primary target for derivatization.

One common approach involves the chemical modification of the urea group with reagents like 2,3-butanedione, which can be performed alone or in combination with antipyrine. nih.gov This modification adds a significant mass to the citrulline residue, which can be useful for analytical purposes, such as mass spectrometry-based detection of citrullinated peptides. nih.gov

Another strategy is the synthesis of citrulline analogs with altered side-chain lengths. For instance, analogs with shorter or longer methylene (B1212753) chains between the alpha-carbon and the terminal urea group can be synthesized. google.com These modifications can influence the conformational preferences of the peptide, such as its propensity to form α-helices or β-sheets, thereby affecting its biological activity. google.com

Below is a table summarizing potential modifications of the citrulline moiety and their rationale:

| Modification Type | Reagents/Methods | Purpose of Modification | Potential Impact |

| Urea Group Derivatization | 2,3-butanedione, Phenylglyoxal | Analytical detection, altering hydrogen bonding | Increased mass for detection, altered receptor binding |

| Side-Chain Length Variation | Synthesis from ornithine analogs | Probing binding pocket size, altering flexibility | Changes in conformational entropy and binding affinity |

| Isosteric Replacement | Thio-citrulline, guanidine-modified analogs | Mimicking or altering charge distribution | Enhanced or altered enzyme inhibition |

| N-α-Protection | Fmoc-Cl, Boc-anhydride | Facilitating regioselective synthesis | Enables site-specific modifications elsewhere |

Modifications of the Beta-Naphthylalanine Moiety

The β-naphthylalanine (Bna) moiety is a key component of this compound, contributing to its hydrophobicity and potential for aromatic interactions with target proteins. Modifications to this group can significantly impact the compound's binding affinity and specificity.

Introducing substituents on the naphthalene ring is a primary strategy for modifying the Bna residue. Functional groups such as hydroxyl, nitro, amino, or methoxy (B1213986) groups can be added to various positions on the aromatic ring. nih.gov These modifications can alter the electronic properties and steric bulk of the Bna moiety, influencing its interaction with the binding pocket of a target enzyme. For example, studies on related dipeptide inhibitors have shown that such substitutions can decrease or increase inhibitory potency and selectivity. nih.gov

Another approach is to alter the stereochemistry of the Bna residue. Synthesizing analogs with D-β-naphthylalanine instead of the L-form can reveal the importance of the spatial arrangement of the naphthyl group for biological activity. nih.gov Research on similar dipeptide inhibitors has demonstrated that changes in stereochemistry can dramatically affect inhibitory activity and selectivity. nih.gov

The following table outlines potential modifications of the β-naphthylalanine moiety:

| Modification Type | Rationale | Example Modifications | Expected Outcome |

| Aromatic Ring Substitution | Alter electronic and steric properties | Introduction of -OH, -NO2, -NH2, -OCH3 groups | Modulation of binding affinity and selectivity |

| Isomeric Variation | Explore different spatial orientations | Use of 1-naphthylalanine instead of 2-naphthylalanine | Altered fit within the binding pocket |

| Stereochemical Inversion | Investigate the importance of chirality | Synthesis with D-β-naphthylalanine | Change in biological activity and target specificity |

| Bioisosteric Replacement | Mimic aromatic interactions with different scaffolds | Phenylalanine, tryptophan, or other aromatic amino acids | Altered hydrophobicity and binding interactions |

Alterations to the Peptide Backbone or Linkages

Modifying the peptide backbone of this compound can lead to the creation of peptidomimetics with enhanced stability, bioavailability, and altered conformational properties. nih.gov These modifications move beyond simple amino acid substitutions to fundamentally change the structure of the dipeptide.

One common modification is N-methylation of the peptide bond, which involves replacing the amide proton with a methyl group. escholarship.org This change can prevent the formation of hydrogen bonds and introduce steric hindrance, which can affect the peptide's conformation and its susceptibility to proteolytic degradation. However, in some cases, this can lead to a decrease in inhibitory potency if the amide proton is crucial for binding. escholarship.org

Another strategy is the replacement of the amide bond with a non-hydrolyzable isostere, such as an alkene. frontiersin.org For example, an (E)-alkene dipeptide isostere can be synthesized to mimic the geometry of the peptide bond while being resistant to enzymatic cleavage. This approach has been used to create more stable analogs of bioactive peptides. frontiersin.org

The table below summarizes key peptide backbone modifications:

| Modification Type | Description | Potential Advantages |

| N-Methylation | Replacement of the amide proton with a methyl group. | Increased proteolytic stability, altered conformation. |

| Reduced Amide Bond | The amide carbonyl is reduced to a methylene group (CH2). | Increased flexibility and resistance to proteases. |

| Alkene Isostere | Replacement of the amide bond with a C=C double bond. | Rigidified conformation, enhanced stability. |

| Retro-Inverso Peptides | Reversal of the direction of the peptide backbone. | Significant resistance to proteolysis while potentially maintaining side-chain topology. |

Introduction of Probes or Labels for Biochemical Research

To study the mechanism of action and cellular localization of this compound, it is often necessary to introduce biochemical probes or labels. These can be fluorescent tags for imaging or radioactive isotopes for quantitative analysis.

Fluorescent labeling can be achieved by conjugating a fluorophore to the peptide. For instance, a fluorescent probe like fluorescein (B123965) isothiocyanate (FITC) could be attached to the N-terminus of the dipeptide. nih.gov Alternatively, if the compound is used as a substrate for an enzyme like nitric oxide synthase, a fluorescent reporter group that is released upon enzymatic cleavage can be used. For example, 7-amido-4-methylcoumarin (AMC) is a fluorogenic leaving group that can be attached to a peptide substrate. google.com The choice of fluorophore and its attachment site is critical to minimize perturbation of the peptide's biological activity. nih.gov

Radiolabeling is another powerful technique for tracking the peptide in biological systems. Carbon-14 ([14C]) is a commonly used isotope for this purpose. A [14C]-labeled version of this compound could be synthesized by incorporating a [14C]-labeled citrulline or β-naphthylalanine precursor during the synthesis. science.gov This allows for quantitative measurements of the peptide's distribution, metabolism, and excretion.

The following table provides examples of labeling strategies for this compound:

| Label Type | Example Probe/Isotope | Method of Introduction | Research Application |

| Fluorescent Label | Fluorescein (FITC), Rhodamine | N-terminal conjugation | Cellular imaging, fluorescence polarization assays |

| Fluorogenic Substrate | 7-amido-4-methylcoumarin (AMC) | C-terminal amide linkage | Enzyme kinetics, high-throughput screening |

| Radioisotope Label | Carbon-14 ([14C]) | Incorporation of a [14C]-labeled amino acid precursor | ADME studies, quantitative binding assays |

| Biotin Tag | Biotin | N-terminal or side-chain conjugation | Affinity purification, pull-down assays |

Analysis of this compound Reveals Role as Protease Substrate, Not Inhibitor

Intensive investigation into the biochemical properties of the chemical compound this compound, chemically identified as L-Citrulline-β-naphthylamide hydrobromide, reveals its primary role as a substrate for proteases, most notably cathepsin B. Despite a thorough review of scientific literature, no evidence was found to support its function as an enzyme inhibitor or a ligand for receptor binding studies. The information available consistently points to its use in assays to measure proteolytic activity rather than to inhibit it.

The specific data required to detail its molecular interactions as an inhibitor—such as inhibition constants (Ki, IC50), the nature of its reversibility, or its kinetic mechanism of inhibition (e.g., competitive, non-competitive)—are not available in the reviewed scientific literature. Similarly, there are no documented studies on its interaction with biological targets through receptor binding assays, such as radioligand binding for affinity determination.

Therefore, the requested article focusing on the inhibitory and receptor-binding characteristics of this compound cannot be generated as the foundational scientific data for such an analysis does not appear to exist in the public domain. The compound is almost exclusively characterized as a tool for measuring enzyme activity through its cleavage. For instance, the hydrolysis of similar amino acid-naphthylamide substrates is used to determine the kinetic parameters (Km and kcat) of enzymes like cathepsin B. nih.gov The cleavage of the naphthylamide group from the peptide by the enzyme results in a detectable signal, which is proportional to the enzyme's activity. nih.govscience.govhzdr.de

The compound is listed in catalogues of biochemicals for research purposes, often alongside other enzyme substrates and reagents. americanchemicalsuppliers.comcymitquimica.comamericanchemicalsuppliers.com These sources identify it as L-Cit-βNA HBr and confirm its use in laboratory settings. americanchemicalsuppliers.comamericanchemicalsuppliers.com

In the context of drug discovery and development, cleavable linkers are a significant area of research, particularly for antibody-drug conjugates (ADCs). Dipeptide sequences like valine-citrulline (Val-Cit) are used as linkers that can be cleaved by lysosomal proteases such as cathepsin B to release a cytotoxic drug inside a target cell. researchgate.net While this demonstrates the relevance of citrulline-containing peptides in interacting with cathepsin B, it underscores their role as substrates for cleavage, not as inhibitors of the enzyme's function.

Given the strict requirement to adhere to an outline focused on inhibitory and receptor-binding properties, and the absence of such data for this compound, this article cannot be produced. The available scientific evidence defines this compound as a substrate, making the requested analytical framework inapplicable.

Mechanism of Molecular Interaction at Biological Targets

Receptor Binding Studies and Ligand-Target Interactions In Vitro

Thermodynamics of Ligand-Target Binding in Controlled Environments

The thermodynamics of binding provides insight into the forces driving the interaction between a ligand and its target. The key thermodynamic parameters are the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). These are related by the equation: ΔG = ΔH - TΔS.

A negative ΔG indicates a spontaneous binding process. The enthalpic contribution (ΔH) reflects the heat released or absorbed upon the formation of non-covalent bonds. The entropic contribution (ΔS) relates to the change in disorder of the system, often influenced by the release of water molecules from the binding interface (the hydrophobic effect). upm.es These parameters can be directly measured using techniques like Isothermal Titration Calorimetry (ITC).

Biophysical Characterization of Molecular Recognition

A suite of biophysical techniques is available to characterize the binding of a ligand to its target in detail. These methods provide quantitative data on the thermodynamics, kinetics, and structural changes associated with the binding event.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

ITC is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) in a single experiment. upm.esresearchgate.netfrontiersin.org From these values, the Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated.

In a typical ITC experiment for H-Cit-Bna HBr, a solution of the compound would be titrated into a sample cell containing the target protein. The resulting heat changes would be measured and plotted against the molar ratio of the ligand to the protein. The shape of the resulting binding isotherm provides the thermodynamic parameters of the interaction.

Table 2: Illustrative Thermodynamic Profile from an ITC Experiment

| Ligand | Target | Ka (M-1) | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) | Stoichiometry (n) |

|---|

This table is for illustrative purposes only, as specific ITC data for this compound is not available.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure real-time biomolecular interactions. nih.govresearchgate.netresearchgate.net It provides kinetic data in the form of the association rate constant (kon) and the dissociation rate constant (koff). The equilibrium dissociation constant (Kd) can be calculated as the ratio of koff to kon.

For an SPR analysis of this compound, the target protein would be immobilized on a sensor chip. A solution containing this compound would then be flowed over the chip surface. The binding of the compound to the immobilized protein causes a change in the refractive index at the surface, which is detected as a change in the SPR signal. The resulting sensorgram provides the kinetic parameters of the interaction.

Table 3: Representative Kinetic Data from an SPR Analysis

| Ligand | Immobilized Target | kon (M-1s-1) | koff (s-1) | Kd (nM) |

|---|

This table is a template for SPR data and does not reflect actual experimental results for this compound.

Nuclear Magnetic Resonance (NMR) for Ligand-Induced Conformational Changes in Target Proteins

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that can provide atomic-level information about ligand-protein interactions. nih.govmdpi.comwhiterose.ac.uk Chemical shift perturbation (CSP) mapping is a common NMR method used to identify the binding site of a ligand on a protein. Upon binding of a ligand like this compound to an isotopically labeled (e.g., 15N, 13C) protein, changes in the chemical environment of the amino acid residues at the binding interface lead to shifts in their corresponding peaks in the NMR spectrum.

By comparing the spectra of the protein in the free and bound states, the residues involved in the interaction can be identified, and the Kd can often be determined by titrating the ligand and monitoring the chemical shift changes.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis of Bound States

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique for assessing the secondary structure of proteins. nih.govcambridge.orgnih.govwikipedia.org The far-UV CD spectrum (190-250 nm) is sensitive to the protein's backbone conformation, providing characteristic spectra for α-helices, β-sheets, and random coils.

The binding of a ligand can induce conformational changes in a protein, which may be reflected in its CD spectrum. By comparing the CD spectra of a protein in the absence and presence of this compound, one could determine if the binding event alters the secondary structure content of the protein. For instance, an increase in α-helical content upon ligand binding would suggest a disorder-to-order transition.

Structural and Computational Elucidation of H Cit Bna Hbr Interactions

Conformational Analysis of H-Cit-Bna HBr in Solution

To understand the three-dimensional structure and flexibility of this compound in a solution, a combination of advanced Nuclear Magnetic Resonance (NMR) spectroscopy and computational simulations would be essential.

Advanced NMR techniques are pivotal for determining the conformation of molecules in solution. For a molecule like this compound, which consists of a citrulline residue linked to a β-naphthylamide group, these methods would reveal through-space correlations between protons, providing crucial distance constraints for structure calculation.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful 2D NMR experiments for this purpose. NOESY detects protons that are close in space (typically < 5 Å), allowing for the determination of the molecule's spatial arrangement. ROESY is particularly useful for medium-sized molecules where the NOE effect might be close to zero.

A hypothetical NOESY experiment on this compound would aim to identify correlations between the protons of the citrulline side chain and the naphthyl group, which would define the relative orientation of these two parts of the molecule. The intensity of the cross-peaks in a NOESY or ROESY spectrum is proportional to the inverse sixth power of the distance between the protons, allowing for a quantitative estimation of interproton distances.

Table 1: Hypothetical NOESY/ROESY Correlations and Inferred Structural Constraints for this compound

| Correlating Protons | Inferred Proximity | Structural Implication |

| Citrulline α-H & Naphthyl H-1' | Strong | Folded conformation where the citrulline backbone is close to the naphthyl ring. |

| Citrulline δ-CH2 & Naphthyl H-3' | Medium | Defines the orientation of the citrulline side chain relative to the naphthyl ring. |

| Citrulline ureido-NH & Naphthyl H-8' | Weak | Suggests a more extended conformation or dynamic averaging between multiple conformations. |

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules. For this compound, an MD simulation would provide a detailed picture of its conformational landscape in a solvent, complementing the experimental NMR data.

The process would involve:

System Setup: Placing a 3D model of this compound in a simulation box filled with a chosen solvent (e.g., water).

Force Field Application: Assigning a force field (a set of parameters describing the potential energy of the system) to all atoms.

Simulation: Solving Newton's equations of motion for the system over a defined period (nanoseconds to microseconds), generating a trajectory of atomic positions and velocities.

Analysis of the MD trajectory would reveal the most stable conformations, the flexibility of different parts of the molecule, and the transitions between different conformational states. This information is crucial for understanding how this compound might interact with a biological target.

X-ray Crystallography of this compound in Complex with Target Proteins

X-ray crystallography is the gold standard for determining the high-resolution three-dimensional structure of molecules, including protein-ligand complexes. To study the interaction of this compound with a target protein, this method would be employed.

The first step is to obtain crystals of the this compound-protein complex. Co-crystallization is a common strategy where the purified target protein is mixed with an excess of this compound before setting up crystallization trials. The presence of the ligand can sometimes stabilize the protein and promote the formation of well-ordered crystals. youtube.com

Various conditions, such as pH, temperature, precipitant type, and concentration, would be screened to find the optimal conditions for crystal growth.

Once suitable crystals are obtained, they are exposed to a high-intensity X-ray beam, typically at a synchrotron source. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern that is recorded on a detector.

The process involves:

Data Collection: Rotating the crystal in the X-ray beam to collect a complete set of diffraction data.

Data Processing: Integrating the intensities of the diffraction spots and determining the unit cell dimensions and space group of the crystal.

Structure Solution: Using computational methods to determine the initial phases of the structure factors, which leads to an initial electron density map.

Structure Refinement: Building an atomic model of the protein and this compound into the electron density map and refining the atomic coordinates and other parameters to improve the agreement between the model and the experimental data. Structure refinement is a critical step to correct conformations of interacting residues. nih.gov

With a refined crystal structure, the binding mode of this compound within the protein's active site can be analyzed in detail. This analysis would reveal:

Binding Pocket: The shape, size, and chemical environment of the cavity where this compound binds.

Interaction Motifs: The specific non-covalent interactions that stabilize the complex, such as hydrogen bonds, salt bridges, hydrophobic interactions, and π-π stacking.

Table 2: Hypothetical Interactions between this compound and a Target Protein Binding Pocket

| This compound Moiety | Interacting Protein Residue | Type of Interaction |

| Citrulline carboxylate | Arginine side chain | Salt Bridge |

| Citrulline ureido group | Aspartate side chain | Hydrogen Bond |

| Naphthyl ring | Phenylalanine side chain | π-π Stacking |

| Naphthyl ring | Leucine and Valine side chains | Hydrophobic Interaction |

This detailed structural information is invaluable for understanding the mechanism of action and for the rational design of more potent or selective derivatives.

Cryo-Electron Microscopy (Cryo-EM) for Large Complex Structures

In principle, Cryo-EM could be utilized to study the interaction of this compound with its target enzymes, which are often large, multi-domain proteins or protein complexes. Such a study would involve incubating the target protein with this compound before vitrification and imaging. The resulting Cryo-EM density map could potentially reveal the binding site and conformational changes induced by the ligand. However, the resolution of the map is a critical factor, as resolving a small molecule of the size of this compound requires near-atomic resolution (typically better than 3.5 Å).

Future research directions could involve the use of Cryo-EM to capture enzymatic complexes in the presence of this compound, providing a structural basis for its mechanism of action. This would be particularly valuable for understanding its interactions with large, dynamic enzymes that are not amenable to crystallization for X-ray crystallography.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling play a pivotal role in complementing experimental data by providing detailed insights into the molecular interactions of this compound at an atomic level. These methods are instrumental in understanding its binding mode, affinity, and the principles for designing new, related compounds.

Molecular Docking for Binding Pose Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. For this compound, docking studies can elucidate how it fits into the active site of its target enzyme. The process involves generating a multitude of possible binding poses and then using a scoring function to rank them.

A typical molecular docking workflow for this compound would involve:

Preparation of the Receptor: Obtaining the 3D structure of the target enzyme, often from the Protein Data Bank (PDB). This involves adding hydrogen atoms, assigning partial charges, and defining the binding pocket.

Preparation of the Ligand: Generating a 3D conformation of this compound, optimizing its geometry, and assigning appropriate charges.

Docking Simulation: Using software like AutoDock, Glide, or GOLD to dock the ligand into the receptor's active site.

Analysis of Results: Analyzing the top-ranked poses to understand the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

The predicted binding pose can guide further experimental studies, such as site-directed mutagenesis to validate the importance of specific residues in the binding site.

Table 1: Example of Molecular Docking Results for this compound with a Hypothetical Target Enzyme

| Docking Program | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| AutoDock Vina | -8.2 | ASP-120, TRP-250 | Hydrogen Bond, Pi-Stacking |

| Glide | -7.5 | GLU-119, TYR-248 | Salt Bridge, Hydrogen Bond |

| GOLD | -8.5 | ASP-120, PHE-252 | Hydrogen Bond, Hydrophobic |

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

For a more accurate description of the electronic effects during ligand binding, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be employed. In this approach, the region of the system where bond-making or bond-breaking occurs, or where charge transfer is significant (typically the ligand and the immediate active site residues), is treated with a high-level quantum mechanics method. The rest of the protein and solvent are treated with a more computationally efficient molecular mechanics force field.

QM/MM simulations can be particularly useful for studying the enzymatic reaction that this compound might be involved in, providing insights into the transition state and reaction mechanism. This level of theory is necessary to capture the subtle electronic rearrangements that are crucial for catalysis.

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) for Binding Affinity Prediction

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are rigorous computational methods used to calculate the relative binding free energies of a series of ligands to a common receptor. These methods are based on statistical mechanics and involve simulating a non-physical pathway that transforms one ligand into another in the bound and unbound states.

The application of FEP or TI to this compound would involve comparing its binding affinity to that of other similar ligands. This can provide a highly accurate prediction of how modifications to the this compound scaffold would affect its binding potency. These calculations are computationally intensive but are considered the gold standard for binding affinity prediction.

Table 2: Example of FEP Calculation for a Modification on the this compound Scaffold

| Ligand Modification | Calculated Relative Binding Free Energy (ΔΔG) (kcal/mol) | Predicted Change in Affinity |

| Addition of a hydroxyl group to the naphthyl ring | -1.5 | Increased Affinity |

| Replacement of citrulline with arginine | +0.8 | Decreased Affinity |

| Methylation of the amide nitrogen | +2.1 | Decreased Affinity |

De Novo Ligand Design Principles Based on this compound Scaffold

The structural and computational data gathered for this compound can be used to inform de novo ligand design. This involves designing new molecules from scratch that are predicted to have high affinity and selectivity for the target receptor. The this compound molecule can serve as a scaffold or a starting point for this design process.

Principles for de novo design based on the this compound scaffold include:

Scaffold Hopping: Replacing the core structure of this compound with a different chemical moiety that maintains the key interactions with the target.

Fragment-Based Growth: Using the this compound structure as a core and computationally "growing" new functional groups from it to explore unoccupied pockets in the binding site.

Linker Modification: Optimizing the linker between the citrulline and β-naphthylamine moieties to improve binding kinetics or other pharmacological properties.

These design principles, guided by computational tools, can accelerate the discovery of novel and more potent ligands based on the chemical framework of this compound.

Table 3: Compound Names Mentioned in the Article

| Abbreviation/Common Name | Full Chemical Name |

| This compound | L-Citrulline-β-naphthylamide hydrobromide |

| L-Arginine-β-naphthylamide (BANA) | L-Arginine-β-naphthylamide |

| L-Citrulline-p-nitroanilide hydrochloride | L-Citrulline-p-nitroanilide hydrochloride |

Analytical Methodologies for H Cit Bna Hbr in Research Applications

Chromatographic Purification and Characterization

Chromatographic methods are central to the purification and analytical assessment of H-Cit-Bna HBr, separating it from impurities and starting materials.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is the most common technique for determining the purity of this compound and for its preparative purification. nih.gov Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, separating molecules based on their hydrophobicity. pepdd.comamericanpeptidesociety.org

The separation mechanism in RP-HPLC involves the partitioning of the analyte between a nonpolar stationary phase (typically alkyl-silica based) and a polar mobile phase. pepdd.com For this compound, which possesses both polar (amino acid residue) and nonpolar (naphthalene ring) moieties, RP-HPLC offers excellent resolving power. nih.govpepdd.com The elution of the compound is typically achieved by a gradient of an organic solvent, such as acetonitrile, in water. An ion-pairing agent like trifluoroacetic acid (TFA) is often added to the mobile phase to improve peak shape and resolution by forming neutral ion pairs with the charged groups of the peptide derivative. nih.gov

Purity is determined by integrating the area of the main peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram, with detection commonly performed at wavelengths between 210-220 nm, where the peptide bond absorbs. pepdd.com

Table 1: Typical RP-HPLC Parameters for this compound Purity Analysis

| Parameter | Value |

| Column | C18 silica, 300 Å pore size, 4.6 mm x 250 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | 5% to 95% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Column Temperature | 25 °C |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Structural Elucidation

Mass Spectrometry (MS) is an indispensable tool for confirming the molecular weight and elucidating the structure of this compound. ub.edu Due to the non-volatile nature of this peptide derivative, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are employed. ub.edursc.org These methods allow the compound to be ionized and transferred into the gas phase with minimal fragmentation. ub.edu

When coupled with HPLC (LC-MS), it provides a powerful analytical system where the components separated by HPLC are directly introduced into the mass spectrometer for mass analysis. ub.edu The resulting mass spectrum will show a peak corresponding to the protonated molecule [M+H]⁺ of this compound. The experimentally determined monoisotopic mass should match the theoretically calculated mass, confirming the compound's identity. vulcanchem.com

For structural elucidation, tandem mass spectrometry (MS/MS) is utilized. In this technique, the [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID), causing it to break at the amide bonds. mdpi.com The resulting fragment ions (typically b- and y-type ions for peptides) are then analyzed to determine the amino acid sequence and confirm the presence of the citrulline and β-naphthylamide moieties. mdpi.com

Table 2: Expected Mass Spectrometry Data for this compound

| Parameter | Value |

| Chemical Formula | C₁₇H₂₂N₄O₂ · HBr |

| Molecular Weight | 381.29 g/mol |

| Monoisotopic Mass (as free base) | 300.1743 g/mol |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Expected [M+H]⁺ (free base) | m/z 301.1816 |

| Major MS/MS Fragments | Fragments corresponding to the loss of the β-naphthylamine group and fragmentation along the citrulline backbone. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography (GC) is not feasible due to its low volatility and thermal instability. mdpi.com However, GC-MS can be employed for the analysis of its constituent parts after chemical derivatization to create volatile and thermally stable compounds. mdpi.comsigmaaldrich.com For instance, the citrulline moiety can be derivatized to make it amenable to GC analysis.

A common derivatization strategy for amino acids involves a two-step process: esterification of the carboxyl group followed by acylation of the amino and other functional groups. dntb.gov.ua For example, citrulline can be converted to its N-tert-butyldimethylsilyl (TBDMS) derivative using reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). sigmaaldrich.comresearchgate.net The resulting volatile derivative can then be separated by GC and detected by MS. It is important to note that some derivatization methods can cause the conversion of citrulline to ornithine, which requires careful method development and validation. dntb.gov.uanih.gov This approach is generally used for metabolic studies involving the quantification of citrulline rather than for the routine analysis of the intact this compound molecule.

Table 3: Example GC-MS Derivatization for the Citrulline Moiety

| Step | Reagent/Condition | Purpose |

| 1. Hydrolysis | 6 M HCl, 110 °C, 24 h | Cleave the amide bond to release citrulline |

| 2. Derivatization | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) in acetonitrile, 100 °C, 2-4 hours | Create a volatile TBDMS derivative of citrulline |

| GC Column | SLB-5ms (or similar non-polar column) | Separate the derivatized amino acid |

| MS Detection | Electron Ionization (EI), scanning for characteristic fragment ions of the TBDMS-citrulline | Identify and quantify the derivative |

Spectroscopic Identification and Quantification

Spectroscopic techniques provide valuable information regarding the functional groups present in this compound and can be used for its quantification.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying the functional groups within the this compound molecule. libretexts.org Both methods probe the vibrational modes of the molecule, providing a "fingerprint" spectrum. openstax.org

The IR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups present. spcmc.ac.in These include N-H stretching vibrations from the primary and secondary amine and amide groups, C=O stretching from the amide carbonyl, C-N stretching, and aromatic C=C and C-H vibrations from the naphthalene (B1677914) ring. spcmc.ac.inspectroscopyonline.com The presence of the hydrobromide salt will influence the N-H stretching region due to the protonation of the primary amine, leading to the formation of an ammonium (B1175870) salt (R-NH₃⁺), which exhibits broad absorption bands. cdnsciencepub.com

Raman spectroscopy provides complementary information. The naphthalene ring, in particular, should give rise to strong Raman signals due to its polarizability. mdpi.com Characteristic peaks for the ureido group of citrulline and the amide linkage would also be observable. mdpi.comnih.gov

Table 4: Predicted Key IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) (IR) | Expected Wavenumber Range (cm⁻¹) (Raman) |

| N-H (Amine Salt, R-NH₃⁺) | Stretch | 3000-2800 (broad) | Weak |

| N-H (Secondary Amide) | Stretch | 3350-3180 | 3350-3180 |

| C=O (Amide I) | Stretch | 1680-1630 | 1680-1630 |

| N-H Bend (Amide II) | Bend | 1570-1515 | Weak |

| Aromatic C=C | Stretch | 1600-1450 | Strong, multiple bands |

| Aromatic C-H | Stretch | 3100-3000 | 3100-3000 |

| Aliphatic C-H | Stretch | 2960-2850 | 2960-2850 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Concentration Determination

Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and widely used method for determining the concentration of this compound in solution, based on the Beer-Lambert law. scribd.comupi.edu The quantitative analysis relies on the presence of a chromophore within the molecule that absorbs light in the UV or visible range.

The primary chromophore in this compound is the β-naphthylamide moiety. nih.gov The naphthalene ring system exhibits strong absorbance in the UV region. researchgate.net The release of β-naphthylamine upon enzymatic or chemical cleavage can be monitored by measuring the increase in absorbance or fluorescence, but the intact molecule itself has a distinct UV spectrum that can be used for quantification. bachem.comnih.gov A calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). upi.eduresearchgate.net The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

Table 5: UV-Vis Spectroscopic Properties for this compound

| Parameter | Description |

| Chromophore | β-Naphthylamide |

| Solvent | Methanol or Acetonitrile/Water mixture |

| Expected λmax | Approximately 280-330 nm, characteristic of the naphthalene ring system. The exact value can be solvent-dependent. researchgate.net |

| Molar Absorptivity (ε) | Determined experimentally by measuring the absorbance of a solution of known concentration in a cuvette of a known path length (typically 1 cm) using the Beer-Lambert Law (A = εcl). |

| Application | Routine concentration checks, dissolution studies, and as a detection method in HPLC. |

Advanced Characterization Techniques

Advanced characterization techniques move beyond basic identification to provide quantitative data on the fundamental properties of a research compound. These methods are indispensable for confirming the synthesis of the target molecule and for understanding its behavior under various conditions.

Elemental analysis is a cornerstone technique in analytical chemistry used to determine the elemental composition of a pure organic compound. researchgate.net For novel compounds like this compound, it serves as a primary method for verifying that the synthesized product has the correct empirical formula. researchgate.netazom.com The most common method for this is combustion analysis, where the sample is burned in an excess of oxygen, and the resulting combustion products (such as carbon dioxide, water, and nitrogen oxides) are collected and measured to calculate the mass fractions of each element. researchgate.netazom.com

This process provides a quantitative measure of the carbon (C), hydrogen (H), and nitrogen (N) content. For a hydrobromide salt like this compound, the analysis would also include the determination of bromine (Br). researchgate.net The experimentally determined percentages of these elements are then compared against the theoretically calculated values based on the compound's molecular formula. A close agreement between the experimental and theoretical values is a strong indicator of the sample's purity and correct composition. bachem.com

Below is an illustrative data table showcasing a hypothetical comparison for this compound.

Table 1: Illustrative Elemental Analysis Data for this compound

| Element | Theoretical Mass % | Experimental Mass % (Illustrative) | Deviation % |

| Carbon (C) | 51.15% | 51.05% | -0.10% |

| Hydrogen (H) | 5.56% | 5.61% | +0.05% |

| Nitrogen (N) | 12.53% | 12.48% | -0.05% |

| Bromine (Br) | 17.87% | 17.95% | +0.08% |

| Oxygen (O)* | 12.88% | 12.91% | +0.03% |

| Note: Oxygen is typically determined by difference or other specific methods, not directly by standard CHN combustion analysis. |

The data presented in Table 1 is for illustrative purposes. Small deviations between theoretical and experimental values are expected due to instrumental limitations and minor impurities. However, significant deviations would suggest the presence of impurities, residual solvents, or an incorrect chemical structure, necessitating further purification and analysis.

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. tainstruments.comri.se This method is highly valuable for assessing the thermal stability of research compounds like this compound. tainstruments.com By precisely monitoring weight loss, TGA can identify the temperatures at which decomposition, evaporation of volatiles (like water or solvents), or other thermal events occur. eltra.comyoutube.com

The analysis involves heating a small amount of the sample on a highly sensitive balance inside a furnace. ri.se The resulting data is plotted as a thermogram, which shows mass percentage on the y-axis against temperature on the x-axis. The derivative of this curve (DTG curve) can also be plotted to show the rate of mass loss, with peaks indicating the temperatures of maximum decomposition rates. youtube.com For pharmaceutical research, understanding a compound's thermal stability is critical as it can influence storage conditions, handling procedures, and potential formulation strategies. tainstruments.comacs.org Amino acids and their derivatives, for instance, typically decompose at high temperatures. nih.govvlabs.ac.in

The following interactive table provides an illustrative TGA profile for a research sample of this compound, detailing hypothetical weight loss events at different temperature ranges.

Table 2: Illustrative Thermogravimetric Analysis (TGA) Profile for this compound

| Temperature Range (°C) | Weight Loss (%) (Illustrative) | Interpretation |

| 30 - 110 °C | 0.8% | Loss of adsorbed water or volatile solvents. youtube.com |

| 110 - 220 °C | 1.2% | Stable region with minimal weight loss. |

| 220 - 350 °C | 65.5% | Major decomposition event, indicating the onset of significant thermal degradation of the organic structure. nih.gov |

| > 350 °C | 22.5% | Continued decomposition and formation of residual char. |

| Note: The data is illustrative and represents a hypothetical thermal decomposition profile under a nitrogen atmosphere. |

The illustrative data in Table 2 suggests that this compound is thermally stable up to approximately 220°C, after which significant decomposition begins. Such information is vital for researchers to establish safe temperature limits for experiments and long-term storage to prevent degradation of the compound.

Role of H Cit Bna Hbr in Biochemical and Cellular Assay Development

Development of In Vitro Assays Utilizing H-Cit-Bna HBr as a Probe

This compound is instrumental in the development of in vitro assays designed to measure the activity of specific enzymes, most notably peptidylarginine deiminases (PADs). PADs are a family of calcium-dependent enzymes that catalyze the post-translational modification of proteins by converting arginine residues to citrulline. plos.org This process, known as citrullination or deimination, can alter the structure and function of proteins, and has been implicated in various physiological and pathological processes. plos.orgfrontiersin.org

The core principle of these assays lies in the enzymatic cleavage of the amide bond in this compound by PADs. This reaction releases the β-naphthylamide group, which can then be detected and quantified. The rate of β-naphthylamide release is directly proportional to the enzymatic activity of the PAD enzyme.

Key Features of In Vitro Assays with this compound:

Specificity: this compound is designed to be a specific substrate for certain enzymes like PADs, allowing for targeted measurement of their activity.

Sensitivity: The release of the chromogenic or fluorogenic β-naphthylamide allows for sensitive detection, enabling the measurement of even low levels of enzyme activity.

Continuous Monitoring: In some assay formats, the release of the reporter group can be monitored in real-time, providing kinetic data on enzyme activity.

One common method involves a colorimetric assay where the released β-naphthylamide is chemically modified to produce a colored product. The intensity of the color, measured by a spectrophotometer, corresponds to the amount of product formed and thus the enzyme's activity. For instance, a coupled enzyme assay can be employed where the ammonia (B1221849) produced from the deimination of a substrate like N-α-benzoyl-L-arginine ethyl ester (BAEE) by PAD4 is used in a secondary reaction to produce a fluorescent product. caymanchem.com

Application in Target Validation Studies within Cellular Models (In Vitro only)

Target validation is a critical step in drug discovery, confirming that modulating the activity of a specific biological target will have the desired therapeutic effect. innoserlaboratories.com this compound plays a significant role in the in vitro validation of enzymes like PADs as drug targets in cellular models.

By using this compound in cell-based assays, researchers can assess the activity of endogenous PAD enzymes within a cellular context. These assays are crucial for understanding how potential drug candidates affect the target enzyme in a more physiologically relevant environment compared to purified enzyme assays.

Methods for Target Validation using this compound:

Cell Lysate Assays: Cells are cultured and then lysed to release their contents, including the target enzyme. This compound is then added to the lysate, and the enzyme activity is measured. This approach allows for the initial screening of inhibitors against the target in a complex biological mixture.

Intact Cell Assays: In some cases, cell-permeable versions of the substrate or specialized detection methods can be used to measure enzyme activity in living cells. This provides a more accurate picture of enzyme function within its natural environment.

For example, researchers can treat cultured cells with a potential PAD inhibitor and then measure the residual PAD activity using this compound. A significant reduction in activity would validate the inhibitor's efficacy at the cellular level and support the role of the PAD enzyme in the cellular process being studied. umassmed.edu This approach is fundamental in the early stages of drug development to de-risk projects before moving into more complex and expensive studies. nuvisan.comindivumed.com

Use in Mechanistic Biology Research to Elucidate Pathway Regulation

Understanding the intricate regulatory mechanisms of biological pathways is a cornerstone of modern biology. This compound serves as a chemical tool to dissect the roles of citrullination and PAD enzymes in various cellular signaling pathways. nih.gov

By providing a means to quantify PAD activity, this compound allows researchers to investigate how different stimuli, cellular conditions, or genetic modifications affect the regulation of these enzymes. This can reveal upstream regulators and downstream effectors of the citrullination pathway.

Research Applications for Pathway Elucidation:

Investigating Activators and Inhibitors: Researchers can use this compound-based assays to screen for endogenous molecules or signaling events that activate or inhibit PAD enzymes.

Connecting Citrullination to Cellular Events: By correlating changes in PAD activity with specific cellular outcomes, such as gene expression changes or apoptosis, the functional consequences of the pathway can be determined.

Studying Enzyme Kinetics: The use of this compound allows for detailed kinetic analysis of PAD enzymes, providing insights into their catalytic mechanism and how it is modulated. plos.org

For instance, studies have used substrates like this compound to demonstrate that PAD activity is tightly regulated by calcium concentration and the cellular redox state. plos.orgnih.gov This information is crucial for understanding how PADs are activated under specific physiological or pathological conditions.

Design and Implementation of High-Throughput Screening (HTS) Assays

The discovery of novel drug candidates often relies on high-throughput screening (HTS), a process that involves testing large libraries of chemical compounds for their ability to modulate a specific biological target. beckman.com this compound is well-suited for the development of HTS assays for PAD inhibitors due to its properties as a chromogenic or fluorogenic substrate.

HTS assays using this compound are typically performed in a multi-well plate format, allowing for the simultaneous testing of thousands of compounds. nih.gov The assay is designed to be simple, robust, and automated to handle the large scale of the screen.

Table 1: Key Parameters in HTS Assay Design using this compound

| Parameter | Description |

| Assay Format | Typically 96-well, 384-well, or 1536-well plates to maximize throughput. nih.gov |

| Reagent Dispensing | Automated liquid handlers are used for precise and rapid addition of reagents. beckman.com |

| Detection Method | Spectrophotometric or fluorometric plate readers are used for rapid data acquisition. caymanchem.com |

| Data Analysis | Specialized software is used to process the large datasets and identify "hits." |

In a typical HTS setup for PAD inhibitors, the enzyme, this compound, and a test compound are incubated together in each well of the microplate. The amount of product formed is then measured. Compounds that significantly reduce the signal are identified as potential inhibitors and selected for further validation. nih.gov The development of such assays has been crucial in identifying novel chemical scaffolds for the development of PAD-targeted therapies. nih.gov

Future Directions and Emerging Research Avenues for H Cit Bna Hbr

Exploration of Novel Biological Targets and Pathways for Fundamental Understanding

Future research would logically begin with the identification of the biological targets of H-Cit-Bna HBr. Initial studies would likely involve broad screening assays to determine if the compound exhibits any significant biological activity. Techniques such as high-throughput screening against diverse panels of enzymes, receptors, and cell lines would be employed to identify potential molecular targets. Subsequent research would focus on validating these initial "hits" and elucidating the specific pathways and mechanisms through which this compound exerts its effects. Understanding the fundamental biology is a critical first step before more advanced studies can be undertaken.

Development of Advanced Synthetic Strategies for Complex Analogues

Once a biological target and a structure-activity relationship (SAR) are established, the development of advanced synthetic strategies for creating more complex analogues of this compound would become a priority. This would involve medicinal chemistry efforts to systematically modify the core structure of the molecule. The goal would be to synthesize a library of related compounds with improved potency, selectivity, and pharmacokinetic properties. Such studies would be crucial for optimizing the compound for potential use as a research tool or therapeutic agent.

Integration with Multi-Omics Approaches in Basic Research

To gain a systems-level understanding of the effects of this compound, future research could integrate multi-omics approaches. This would involve treating biological systems (e.g., cell cultures or model organisms) with the compound and then analyzing the global changes in genes (genomics), RNA transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics). This holistic view could reveal novel pathways affected by the compound and provide a more comprehensive picture of its biological impact beyond its primary target.

Advancements in Computational Predictive Models for Related Compounds

In conjunction with synthetic efforts, computational modeling could be employed to accelerate the discovery of more potent and selective analogues. Techniques such as quantitative structure-activity relationship (QSAR) modeling and molecular docking simulations could be used to predict the biological activity of virtual compounds before they are synthesized. These predictive models, refined with experimental data, would help to prioritize the synthesis of the most promising candidates, thereby saving time and resources.

Application in Chemical Biology Tools and Techniques

If this compound is found to have a specific and potent interaction with a biological target, it could be developed into a chemical probe. This would involve modifying the molecule to incorporate reporter tags (e.g., fluorescent dyes or affinity labels) that would allow for the visualization and study of its target in living systems. Such chemical biology tools would be invaluable for basic research, enabling a deeper understanding of the function and regulation of the target protein or pathway.

Q & A

Basic Research Questions

Q. What are the optimal synthesis protocols for H-Cit-Bna HBr, and how can reaction parameters (e.g., temperature, solvent polarity) be adjusted to maximize yield and purity?

- Methodological Answer : Synthesis should follow anhydrous HBr protocols (e.g., gas-phase reactions or controlled stoichiometry in aprotic solvents) to minimize hydrolysis. Reaction monitoring via TLC or HPLC can identify by-products, while recrystallization in non-polar solvents improves purity. Elemental analysis (e.g., Br% verification via combustion analysis ) and NMR can validate structural integrity.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data interpretation be standardized?

- Methodological Answer : Use a combination of / NMR (to confirm proton environments and carbon frameworks) and FTIR (for functional group validation). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. For purity, HPLC with UV detection at 254 nm is recommended. Cross-reference spectral databases and report deviations >2% from theoretical values .

Q. How does this compound’s stability vary under different storage conditions (e.g., humidity, light exposure), and what preservative strategies are scientifically validated?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Use DSC to assess thermal degradation and UV-vis spectroscopy to track photolytic changes. Argon-atmosphere storage in amber glass vials reduces decomposition. PXRD can detect polymorphic shifts over time .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in nucleophilic substitution reactions, and how can computational modeling (DFT, MD) refine these hypotheses?

- Methodological Answer : Perform kinetic isotope effect (KIE) studies to distinguish between and pathways. Pair experimental data with DFT calculations (e.g., Gaussian software) to map transition states and electron density surfaces. Compare computed activation energies with experimental Arrhenius plots to validate models .

Q. How can researchers resolve contradictions in reported catalytic activity data for this compound derivatives, and what statistical approaches ensure robust meta-analyses?

- Methodological Answer : Apply PRISMA guidelines for systematic literature reviews to identify confounding variables (e.g., solvent purity, catalyst loading). Use multivariate regression to isolate significant factors. Replicate key studies under standardized conditions and employ Bland-Altman plots to assess inter-lab variability .

Q. What strategies optimize the design of this compound co-crystals for enhanced bioavailability, and which crystallographic descriptors (e.g., lattice energy, hydrogen-bond motifs) predict successful formation?

- Methodological Answer : Screen co-formers (e.g., GRAS-listed carboxylic acids) via slurry crystallization. Analyze crystal packing with Mercury software and calculate lattice energies using force-field methods. Correlate dissolution rates (USP Apparatus II) with hydrogen-bond donor/acceptor ratios from Cambridge Structural Database (CSD) entries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.